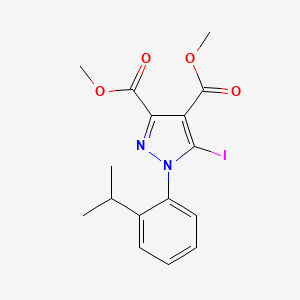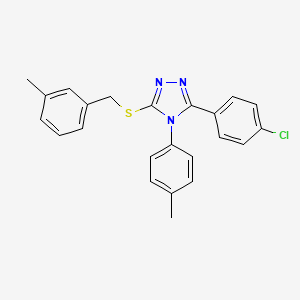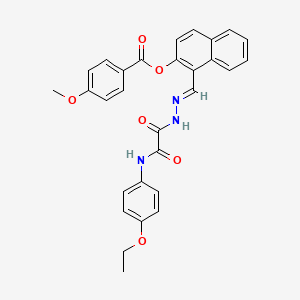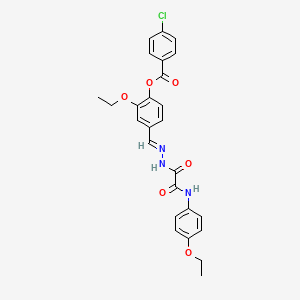
3-Chloro-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide is a chemical compound with the molecular formula C21H16Cl2N2O2 and a molecular weight of 399.28 g/mol . This compound is known for its unique structure, which includes a benzohydrazide core substituted with chloro and chlorobenzyl groups. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
The synthesis of 3-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide typically involves the reaction of 3-chlorobenzohydrazide with 4-((4-chlorobenzyl)oxy)benzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
3-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide can be compared with similar compounds such as:
4-Chloro-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide: This compound has a similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
2-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide: Another structurally related compound with different positional isomers, affecting its chemical and physical properties.
These comparisons highlight the uniqueness of 3-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide in terms of its specific substitution pattern and resulting properties.
Propiedades
Fórmula molecular |
C21H16Cl2N2O2 |
|---|---|
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
3-chloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-18-8-4-16(5-9-18)14-27-20-10-6-15(7-11-20)13-24-25-21(26)17-2-1-3-19(23)12-17/h1-13H,14H2,(H,25,26)/b24-13+ |
Clave InChI |
RWCMOQXRYIMZMF-ZMOGYAJESA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene](/img/structure/B12028879.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12028880.png)


![3-(4-bromophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028897.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone](/img/structure/B12028902.png)
![2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12028915.png)
![2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12028918.png)
![3-(4-chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028923.png)


